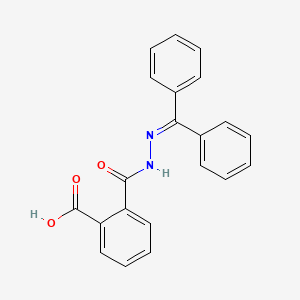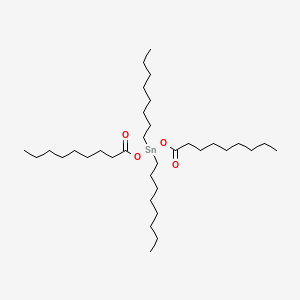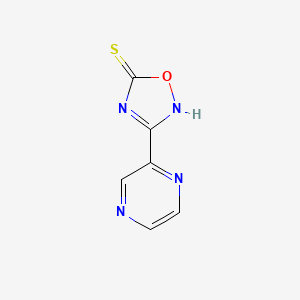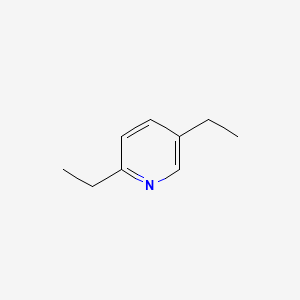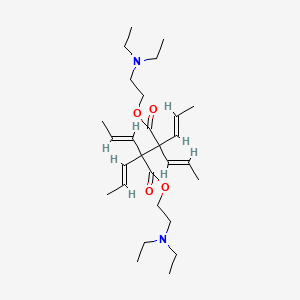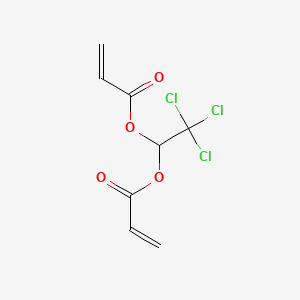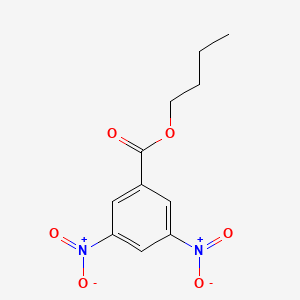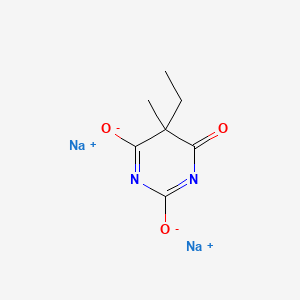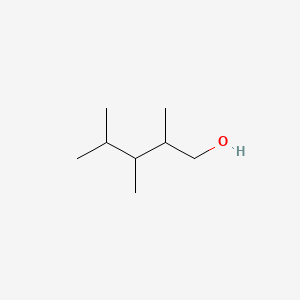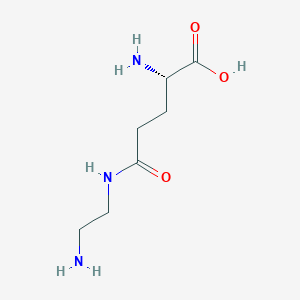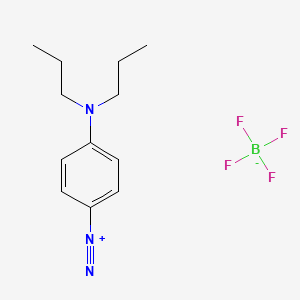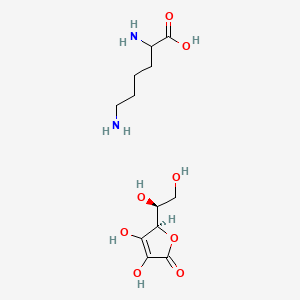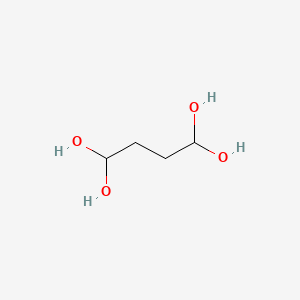
Butane-1,1,4,4,-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane-1,1,4,4-tetrol is a tetrahydroxy derivative of butane, where the hydroxyl groups are attached to the first and fourth carbon atoms. This compound is also known as a tetritol and is part of the sugar alcohol family. It is a versatile compound with various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,1,4,4-tetrol can be achieved through several methods. One common approach involves the reduction of butane-1,1,4,4-tetraone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure complete reduction.
Industrial Production Methods
On an industrial scale, butane-1,1,4,4-tetrol can be produced through catalytic hydrogenation of butane-1,1,4,4-tetraone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization to obtain high-purity butane-1,1,4,4-tetrol.
Análisis De Reacciones Químicas
Types of Reactions
Butane-1,1,4,4-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Butane-1,1,4,4-tetrol can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form butane-1,1,4,4-tetraone.
Reduction: As mentioned earlier, reduction of butane-1,1,4,4-tetraone using sodium borohydride or lithium aluminum hydride yields butane-1,1,4,4-tetrol.
Substitution: The hydroxyl groups in butane-1,1,4,4-tetrol can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include butane-1,1,4,4-tetraone (oxidation), butane-1,1,4,4-tetrol (reduction), and various substituted derivatives (substitution).
Aplicaciones Científicas De Investigación
Butane-1,1,4,4-tetrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Butane-1,1,4,4-tetrol is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and as a plasticizer in various materials.
Mecanismo De Acción
The mechanism of action of butane-1,1,4,4-tetrol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, participating in various metabolic pathways. The hydroxyl groups in butane-1,1,4,4-tetrol can form hydrogen bonds with other molecules, influencing its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Butane-1,2,3,4-tetrol: Another tetrahydroxy derivative of butane, differing in the position of hydroxyl groups.
Erythritol: A four-carbon sugar alcohol with hydroxyl groups at positions 1, 2, 3, and 4.
1,4-Butanediol: A dihydroxy derivative of butane with hydroxyl groups at positions 1 and 4.
Uniqueness
Butane-1,1,4,4-tetrol is unique due to its specific hydroxyl group arrangement, which imparts distinct chemical and physical properties. This arrangement allows for unique interactions in host-guest chemistry and makes it a valuable compound in various applications.
Propiedades
Número CAS |
84000-91-9 |
|---|---|
Fórmula molecular |
C4H10O4 |
Peso molecular |
122.12 g/mol |
Nombre IUPAC |
butane-1,1,4,4-tetrol |
InChI |
InChI=1S/C4H10O4/c5-3(6)1-2-4(7)8/h3-8H,1-2H2 |
Clave InChI |
LYGJUHQDLQALGX-UHFFFAOYSA-N |
SMILES canónico |
C(CC(O)O)C(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


